8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine
Overview
Description
8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a benzyloxy group at the 8-position and a bromine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol derivatives.
Bromination: The bromine atom is introduced at the 3-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Substitution Reactions: The bromine atom at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives, while reduction can yield benzyl alcohol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases.
Major Products:
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Benzyl alcohol derivatives.
Coupling Products: Biaryl and other coupled products.
Scientific Research Applications
8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various biological pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The benzyloxy and bromine substituents can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
8-(Benzyloxy)imidazo[1,2-a]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromoimidazo[1,2-a]pyridine: Lacks the benzyloxy group, affecting its solubility and interaction with biological targets.
8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical and biological properties.
Uniqueness: 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct chemical reactivity and potential biological activity. The combination of these groups allows for versatile modifications and applications in various fields of research.
Properties
IUPAC Name |
3-bromo-8-phenylmethoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-13-9-16-14-12(7-4-8-17(13)14)18-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOURXQMSYWOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546561 | |
Record name | 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109388-59-2 | |
Record name | 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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